2-amino-N'-[(1E)-2-(1H-benzimidazol-1-yl)-1-phenylethylidene]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-N’-[(1E)-2-(1H-1,3-benzodiazol-1-yl)-1-phenylethylidene]benzohydrazide is a complex organic compound that belongs to the class of hydrazides. This compound features a benzodiazole moiety, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N’-[(1E)-2-(1H-1,3-benzodiazol-1-yl)-1-phenylethylidene]benzohydrazide typically involves the condensation of 2-amino-benzohydrazide with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-Amino-N’-[(1E)-2-(1H-1,3-benzodiazol-1-yl)-1-phenylethylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
2-Amino-N’-[(1E)-2-(1H-1,3-benzodiazol-1-yl)-1-phenylethylidene]benzohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-N’-[(1E)-2-(1H-1,3-benzodiazol-1-yl)-1-phenylethylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the growth of bacteria by interfering with their metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- N’-[(1E)-2-(1H-1,3-benzodiazol-1-yl)-1-phenylethylidene]benzohydrazide
- 2-Amino-N’-[(1E)-2-(1H-1,3-benzothiazol-1-yl)-1-phenylethylidene]benzohydrazide
- 2-Amino-N’-[(1E)-2-(1H-1,3-benzimidazol-1-yl)-1-phenylethylidene]benzohydrazide
Uniqueness
2-Amino-N’-[(1E)-2-(1H-1,3-benzodiazol-1-yl)-1-phenylethylidene]benzohydrazide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its benzodiazole moiety, in particular, is associated with a wide range of pharmacological properties .
Properties
Molecular Formula |
C22H19N5O |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
2-amino-N-[(E)-[2-(benzimidazol-1-yl)-1-phenylethylidene]amino]benzamide |
InChI |
InChI=1S/C22H19N5O/c23-18-11-5-4-10-17(18)22(28)26-25-20(16-8-2-1-3-9-16)14-27-15-24-19-12-6-7-13-21(19)27/h1-13,15H,14,23H2,(H,26,28)/b25-20- |
InChI Key |
OYYLLBNIYHVHPR-QQTULTPQSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N\NC(=O)C2=CC=CC=C2N)/CN3C=NC4=CC=CC=C43 |
Canonical SMILES |
C1=CC=C(C=C1)C(=NNC(=O)C2=CC=CC=C2N)CN3C=NC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.